4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine
Description
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine (CAS: 1551820-69-9) is a pyrimidine derivative characterized by a pyrimidin-2-amine core substituted with a 5-fluoropyridin-3-yl group. Its molecular formula is C₉H₇FN₄ (molecular weight: 190.18 g/mol), with SMILES notation Fc1cncc(c1)c1cnc(nc1)N .
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGUGFNVQVOPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC(=CN=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high yields with excellent regioselectivity . Another approach involves a multi-step process starting with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving Selectfluor and silver carbonate, suggests potential for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The fluoropyridine moiety allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, silver carbonate for regioselective reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, selective fluorination can yield 5-fluoro-2-aminopyrimidine derivatives .
Scientific Research Applications
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, pyrimidine derivatives, including this compound, can inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the synthesis of pyrimidine and purine, which are essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations :
- Fluorine vs. Halogens : The 5-fluoropyridinyl group in the target compound provides a balance of electronegativity and steric minimalism compared to bulkier halogens (e.g., bromine in ), which may hinder target binding.
- Heterocyclic Modifications : Substitution with indole (as in ) or pyrrolopyridine () introduces planar aromatic systems, favoring interactions with hydrophobic enzyme pockets.
Key Observations :
- Anticancer Potential: The indole-substituted analog in demonstrates potent activity against HCT-116 cells, suggesting that bulky aromatic groups improve cytotoxicity.
- Anti-Inflammatory Activity : Chlorophenyl-substituted pyrimidines () show efficacy comparable to indomethacin, highlighting the role of halogenated aryl groups in inflammation pathways.
- Kinase Targeting : Fluorinated pyrimidines (e.g., ) are privileged scaffolds in kinase inhibitor design due to their ability to mimic ATP’s adenine moiety.
Biological Activity
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine ring substituted with a 5-fluoropyridine moiety. This structural configuration is significant for its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidines, including those similar to this compound, exhibit promising antimicrobial properties. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed strong inhibitory effects against gram-positive bacteria, outperforming standard antibiotics like linezolid with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .
Antimalarial Activity
Research focusing on trisubstituted pyrimidines has revealed their efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds in this class exhibited nanomolar potency and significant selectivity over mammalian cell lines, demonstrating a reduction in parasitemia by up to 96% in murine models . The presence of the pyridine ring in these compounds is crucial for their activity.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those related to the metabolism of pathogens.
- Receptor Interaction : Binding studies suggest that such compounds can interact with various receptors, influencing signaling pathways related to disease progression.
Study on Antimicrobial Efficacy
A study conducted on novel oxazolidinone derivatives containing the 5-fluoropyridine moiety indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is critical for the treatment of chronic infections .
Antimalarial Drug Discovery
In another study, the optimization of a pyrimidine scaffold led to the identification of compounds with excellent pharmacokinetics and oral bioavailability in murine models. These compounds were effective against both the erythrocytic stage of P. falciparum and showed low toxicity to mammalian cells, underscoring their potential as antimalarial agents .
Data Tables
| Compound | Activity | MIC (µg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | Antimicrobial | 0.25 | Gram-positive bacteria |
| Trisubstituted Pyrimidines | Antimalarial | - | Plasmodium falciparum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
